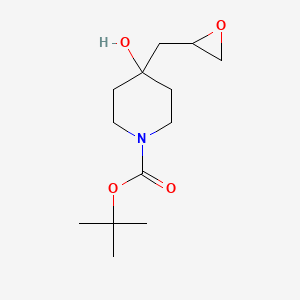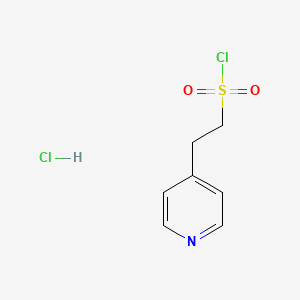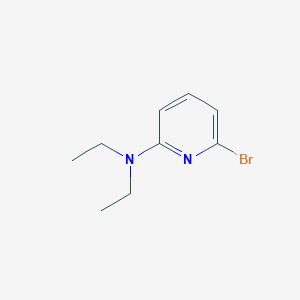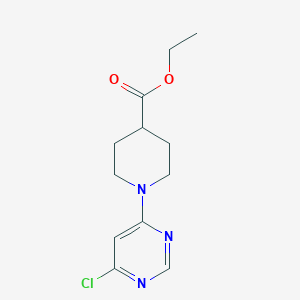
4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride is a chemical entity that can be inferred to possess a benzene ring substituted with a sulfonyl chloride group, a fluorine atom, and a cyclopentyloxy group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related sulfonyl compounds involves multiple steps, including resolution of enantiomers, chromatographic separation, and chemical transformations such as hydrolysis and oxidation. For instance, the nonsteroidal antiandrogen mentioned in paper undergoes resolution through the separation of diastereomeric esters, followed by hydrolysis and oxidation to yield the active enantiomer. This suggests that similar synthetic strategies could be applied to the synthesis of 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride, with careful consideration of the stereochemistry if chiral centers are present.
Molecular Structure Analysis
The molecular structure of aromatic sulfonyl compounds is crucial in determining their interactions and properties. Paper discusses the X-ray structure analysis of heteroaryl sulfonyl compounds, highlighting the importance of the halide substituents on the sulfonyl group. The analysis of such compounds through crystallography and Hirshfeld surface analysis provides a detailed picture of the molecular interactions, which can be extrapolated to understand the potential molecular structure of 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride.
Chemical Reactions Analysis
The reactivity of sulfonyl compounds is influenced by the substituents on the aromatic ring. For example, the introduction of a fluorine atom in the compounds studied in paper was found to preserve COX-2 potency and increase selectivity. This indicates that the fluorine atom in 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride could similarly affect its reactivity and selectivity in biological or chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl compounds are closely related to their molecular structure. The presence of different halides, as discussed in paper , can significantly alter the interactions in the solid state, which in turn affects the compound's properties. The analysis of the sulfonyl oxygens' interactions provides insights into the potential properties of 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride, such as solubility, stability, and reactivity.
科学的研究の応用
Synthesis and Structural Analysis
- The compound has been used in the synthesis of various sulfonated derivatives and other chemicals, illustrating its potential as a versatile intermediate in organic synthesis. For instance, its derivatives have been used to study their molecular structures, vibrational spectroscopic properties, and non-linear optical (NLO) activities, indicating its importance in materials science and spectroscopy (Courtin, 1982), (Nagarajan & Krishnakumar, 2018).
Biological and Medicinal Chemistry
- In biological and medicinal chemistry, the compound and its derivatives have been used in the synthesis of molecules with potential antibacterial and antifungal properties. This indicates its potential as a building block in the development of new therapeutic agents (Janakiramudu et al., 2017), (Pei Li et al., 2020).
Material Science and Polymer Chemistry
- The compound has applications in material science, particularly in the activation of hydroxyl groups of polymeric carriers. This is crucial for covalent attachment of biologicals to solid supports, indicating its utility in bioconjugation and material functionalization processes (Chang et al., 1992). Additionally, its derivatives have been used in the synthesis of novel soluble fluorinated polyamides, demonstrating its role in the development of advanced materials with specific properties like low dielectric constants and high thermal stability (Xiao-Ling Liu et al., 2013).
特性
IUPAC Name |
4-cyclopentyloxy-3-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO3S/c12-17(14,15)9-5-6-11(10(13)7-9)16-8-3-1-2-4-8/h5-8H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBLEQVPUPJPGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)S(=O)(=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

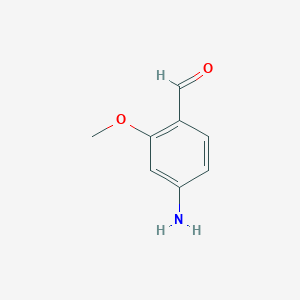
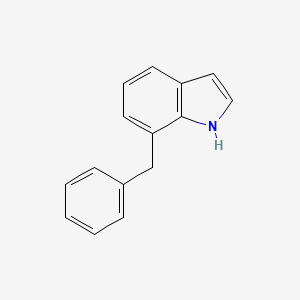


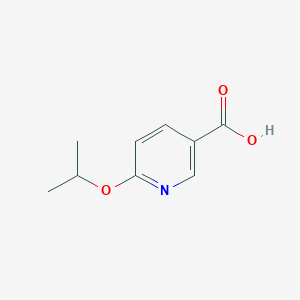
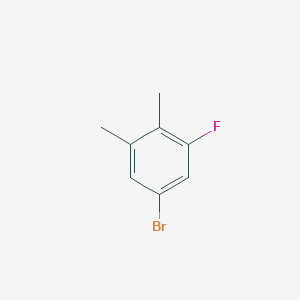
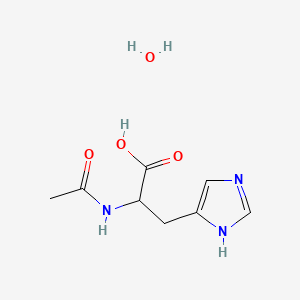
![2-Benzyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B1289772.png)
